molecular formula C17H22N4O3 B15122447 4-({4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one

4-({4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B15122447
M. Wt: 330.4 g/mol
InChI Key: MAABGNALFULBIW-UHFFFAOYSA-N
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Description

4-({4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a methoxypyrimidine moiety, a piperidine ring, and a dihydropyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxypyrimidine Moiety: This step involves the reaction of a suitable pyrimidine derivative with methanol under acidic or basic conditions to introduce the methoxy group.

    Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.

    Coupling Reactions: The methoxypyrimidine and piperidine intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Formation of the Dihydropyridinone Core: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the dihydropyridinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated products.

Scientific Research Applications

4-({4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-viral properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-({4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((4,6-Dimethoxypyrimidin-2-yl)oxy)phenyl)-4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidine
  • 4-((4-Methoxypyridin-2-yl)amino)piperidin-1-ylcarbonylbenzonitrile

Uniqueness

4-({4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C17H22N4O3

Molecular Weight

330.4 g/mol

IUPAC Name

4-[[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyridin-2-one

InChI

InChI=1S/C17H22N4O3/c1-20-6-3-13(9-16(20)22)12-21-7-4-14(5-8-21)24-17-18-10-15(23-2)11-19-17/h3,6,9-11,14H,4-5,7-8,12H2,1-2H3

InChI Key

MAABGNALFULBIW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=CC1=O)CN2CCC(CC2)OC3=NC=C(C=N3)OC

Origin of Product

United States

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